molecular formula C18H15ClN4OS B2666980 N-(3-chlorophenyl)-2-((2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl)thio)acetamide CAS No. 1251551-68-4

N-(3-chlorophenyl)-2-((2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl)thio)acetamide

Cat. No.: B2666980
CAS No.: 1251551-68-4
M. Wt: 370.86
InChI Key: MCQRSKFSCGBVDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(3-chlorophenyl)-2-((2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl)thio)acetamide” is a complex organic compound. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a pyridine ring, which is a six-membered ring with one nitrogen atom. These types of structures are common in many biologically active compounds .


Molecular Structure Analysis

The molecular structure of this compound, as implied by its name, likely involves a pyrimidine ring and a pyridine ring connected by a thioacetamide group. The 3-chlorophenyl and 2-methyl groups are likely attached to the nitrogen atom and the pyrimidine ring, respectively .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, it would likely be soluble in organic solvents due to its aromatic rings, and it might exhibit certain spectroscopic properties due to its conjugated system .

Scientific Research Applications

Synthesis and Biological Activities of Analogues

Synthesis of Pyrimidine Derivatives

Research has been conducted on the synthesis of pyrimidine derivatives and their biological activities. For instance, derivatives of pyrimidinone and oxazinone fused with thiophene rings, using materials like 2-chloro-6-ethoxy-4-acetylpyridine, have been explored for their antimicrobial properties (Hossan et al., 2012). These studies focus on the potential of pyrimidine-based compounds in addressing microbial resistance, which could be relevant to the broader class of chemicals including the target compound.

Antitumor Activity of Pyrazolo[3,4-d]Pyrimidine Derivatives

Another area of research involves the synthesis and in vitro evaluation of antitumor activities of new pyrazolo[3,4-d]pyrimidine derivatives. This research shows that certain derivatives exhibit significant anticancer activity against human breast adenocarcinoma cell lines, suggesting the potential therapeutic applications of such compounds (El-Morsy et al., 2017).

Crystal Structures and Chemical Properties

Crystal Structures of Pyrimidin-2-ylsulfanyl Acetamides

Studies on the crystal structures of related compounds, such as 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(3-nitrophenyl)acetamide, provide insights into the conformation and potential reactivity channels of similar molecular structures. These investigations into the molecular geometry and intramolecular interactions can inform the design and application of new compounds for various scientific and therapeutic purposes (Subasri et al., 2016).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use or biological activity. Many drugs containing pyrimidine and pyridine rings work by interacting with enzymes or receptors in the body .

Future Directions

The future research directions for this compound would depend on its biological activity and potential applications. If it shows promising activity in preliminary studies, it could be further optimized and studied in more detail .

Properties

IUPAC Name

N-(3-chlorophenyl)-2-(2-methyl-6-pyridin-2-ylpyrimidin-4-yl)sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN4OS/c1-12-21-16(15-7-2-3-8-20-15)10-18(22-12)25-11-17(24)23-14-6-4-5-13(19)9-14/h2-10H,11H2,1H3,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCQRSKFSCGBVDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)SCC(=O)NC2=CC(=CC=C2)Cl)C3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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